molecular formula C7H6ClN3 B12334566 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12334566
M. Wt: 167.59 g/mol
InChI Key: KEXAFWDRWRMMQH-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate nitrile in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 can yield the desired triazolopyridine . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO_2 .

Industrial Production Methods: Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include NaOCl, MnO_2, and CuO_x-ZnO/Al_2O_3-TiO_2. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various substituted triazolopyridines with different functional groups.

Scientific Research Applications

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used as a scaffold for designing anticancer agents, as it exhibits significant antiproliferative activities against various cancer cell lines .

In the field of material sciences, this compound is utilized in the development of efficient light-emitting materials for phosphorescent OLED devices . Its unique chemical properties make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, this compound can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, thereby suppressing cancer cell proliferation.

Comparison with Similar Compounds

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine and 2-substituted 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines . While these compounds share a similar triazolopyridine core, their unique substituents confer different chemical properties and biological activities.

Properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXAFWDRWRMMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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